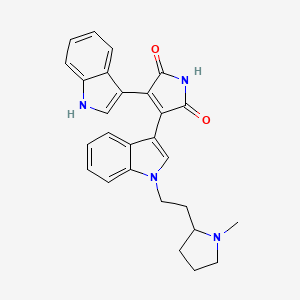

Bisindolylmaleimide II

概要

説明

Bisindolylmaleimide II (BIM II) is a potent, selective ATP-competitive PKC inhibitor . It’s also a potent noncompetitive nAChR antagonist . .

Synthesis Analysis

Bisindolylmaleimide compounds are derived from Staurosporine, an alkaloid with activity for cancer treatment . They are commonly the immediate synthetic precursors of indolocarbazoles . The N-methyl maleimide is formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in the presence of hexamethylphosphoramide (HMPA) .Molecular Structure Analysis

Bisindolylmaleimide II has a molecular formula of C27H26N4O2 . It has structural similarity to the nonspecific PKC inhibitor staurosporine .Chemical Reactions Analysis

Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine . They are proposed and reported as possible inhibitors of calmodulin protein . They have been synthesized with different substituents in one of the indoles .Physical And Chemical Properties Analysis

Bisindolylmaleimide II is a solid substance . It is soluble in DMSO to 100 mM .科学的研究の応用

Protein Kinase C Inhibitor

BIM II is widely recognized as a Protein Kinase C (PKC) inhibitor . It has been used to study its effects on cardiomyocyte phenotypes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Precursor of Indolocarbazoles

BIM II compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles , lacking a central bond between the two aromatic units and making them more flexible and drug-like.

Inhibitor of Calmodulin Protein

BIM II compounds, including BIM II, IV, VII, X, and XI, are proposed and reported as possible inhibitors of calmodulin protein for the first time . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.

Antimicrobial Activity

While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity .

Inhibitor of Gastric Vagal Afferent Mechanosensitivity

BIM II has been used as a PKC inhibitor along with methanandamide (mAEA) to study its effects on murine gastric vagal afferent (GVA) mechanosensitivity . GVAs are the nerves that transmit sensory information from the stomach to the brain.

Inhibitor of Bone-Marrow Cells

BIM II has been used as a PKC/protein kinase A (PKA) inhibitor to study its effects on bone-marrow cells . PKA is a family of enzymes whose activity is dependent on cellular levels of cyclic AMP (cAMP).

作用機序

Target of Action

Bisindolylmaleimide II (Bis II) is a potent inhibitor of all subtypes of Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Bis II also acts as a dual protein kinase A/C (PKA/C) inhibitor .

Mode of Action

Bis II is an ATP-competitive inhibitor . It displays selectivity for PKC over protein kinase A (PKA) and phosphorylase kinase (PK), with IC50 values of 0.01 μM for PKC, and 0.75 and 2 μM for PK and PKA respectively . This means that Bis II competes with ATP for the same binding site on the kinase, thus inhibiting the phosphorylation process .

Biochemical Pathways

Bis II affects the PKC pathway, which plays a crucial role in several cellular processes including cell differentiation, proliferation, and death . By inhibiting PKC, Bis II can affect these processes. Additionally, Bis II has been reported to inhibit PDK1, which is involved in the PI3K/AKT signaling pathway . This pathway is important for many cellular processes, including cell survival and growth .

Result of Action

Bis II’s inhibition of PKC and PKA/C can lead to a variety of cellular effects. For instance, it has been reported to have antiproliferative effects and to induce apoptosis . Furthermore, Bis II has been found to exhibit potent, noncompetitive antagonism at nicotinic cholinergic receptors .

Safety and Hazards

将来の方向性

Bisindolylmaleimide compounds are recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .

特性

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFDERUQORUFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314226 | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisindolylmaleimide II | |

CAS RN |

137592-45-1 | |

| Record name | Bisindolylmaleimide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

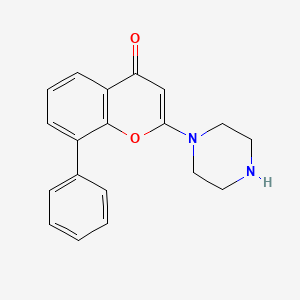

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

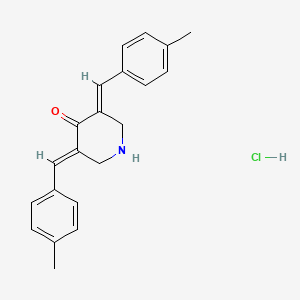

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)